molecular formula C13H14ClN3O2 B10944985 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide

Cat. No.: B10944985
M. Wt: 279.72 g/mol
InChI Key: KYTFVDFWIBQGIO-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a butanamide group attached to a hydroxyphenyl moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Chlorination: The pyrazole ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with hydroxyphenyl butanamide: The chlorinated pyrazole can then be coupled with 2-hydroxyphenyl butanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the chlorine atom could yield various substituted pyrazoles.

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide
  • 2-(4-fluoro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide
  • 2-(4-methyl-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide

Uniqueness

2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity compared to other halogenated or substituted analogs.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C13H14ClN3O2/c1-2-11(17-8-9(14)7-15-17)13(19)16-10-5-3-4-6-12(10)18/h3-8,11,18H,2H2,1H3,(H,16,19)

InChI Key

KYTFVDFWIBQGIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1O)N2C=C(C=N2)Cl

Origin of Product

United States

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